molecular formula C28H54N8O7 B12820677 Vkgils

Vkgils

Cat. No.: B12820677
M. Wt: 614.8 g/mol
InChI Key: IYJUKRSADJIIBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Vkgils is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with the protection of the amino group of the first amino acid, followed by the coupling of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The process is repeated until the entire peptide sequence is assembled .

Industrial Production Methods

Industrial production of this compound involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves anchoring the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. After the peptide chain is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Vkgils undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized peptides, while reduction may yield reduced peptides .

Scientific Research Applications

Vkgils has a wide range of scientific research applications, including:

    Chemistry: Used as a control peptide in studies involving protease-activated receptors.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored for potential therapeutic applications in diseases involving protease-activated receptors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Vkgils exerts its effects by interacting with protease-activated receptor 2 (PAR2). The mechanism involves the binding of this compound to PAR2, which triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins and the subsequent modulation of intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its reversed amino acid sequence compared to SLIGKV-NH2. This reversal allows this compound to serve as a control peptide, providing a valuable tool for studying the specific effects of PAR2 activation without influencing DNA synthesis .

Biological Activity

VKGILS is a synthetic peptide that serves as a reversed amino acid sequence control for the protease-activated receptor 2 (PAR2) agonist SLIGKV-NH2. Understanding the biological activity of this compound is crucial in elucidating its role in various physiological and pathological processes, particularly in immune responses and inflammatory conditions.

Overview of this compound

  • Chemical Structure : this compound is composed of the amino acid sequence V-K-G-I-L-S, which is the reverse of the active peptide SLIGKV. This structural modification allows it to act as a control in experimental settings to study the specific actions of PAR2 activation.
  • Molecular Formula : C28H54N8O7
  • Purity : ≥95% .

This compound functions primarily as a control peptide in studies involving PAR2 activation. PAR2 is a member of the G protein-coupled receptor family and plays a significant role in mediating inflammatory responses through signaling pathways that involve various cytokines and immune cells.

Key Findings on Biological Activity

  • Inhibition of PAR2 Activation : this compound does not activate PAR2, unlike its counterpart SLIGKV-NH2, which has been shown to induce significant biological responses such as cytokine release and immune modulation .
  • Effects on Cytokine Release :
    • Studies have demonstrated that while SLIGKV-NH2 can promote the release of anti-inflammatory cytokines like IL-10, this compound does not elicit similar responses, thereby serving as a baseline for evaluating PAR2's effects .
  • Impact on Immune Cell Function :
    • Experimental data indicate that this compound does not influence tumor necrosis factor (TNF) release from T cells, highlighting its role as a non-active control peptide in immunological assays .

Case Studies and Research Findings

Several studies have examined the biological implications of this compound within broader research focused on PAR2:

Study 1: PAR2 Activation and Inflammation

  • Objective : To assess the role of PAR2 activation in macrophage response to lipopolysaccharides (LPS).
  • Methodology : Wild-type and PAR2 knockout mice were treated with SLIGKV-NH2 and LPS.
  • Results : Enhanced IL-10 production was observed in wild-type mice, while this compound did not induce any changes in cytokine profiles, confirming its role as a control peptide .

Study 2: Effects on Matrix Metalloproteinases

  • Objective : Investigate the effect of this compound on MMP-2 and MMP-9 expression related to pancreatic cancer biology.
  • Findings : The study indicated that this compound did not significantly alter MMP expression compared to active peptides, reinforcing its function as an inert control .

Comparative Data Table

PeptideActivity on PAR2Effect on IL-10Effect on TNF ReleaseImpact on MMPs
SLIGKV-NH2AgonistIncreasedInducedIncreased
This compoundInactiveNo effectNo effectNo effect

Properties

Molecular Formula

C28H54N8O7

Molecular Weight

614.8 g/mol

IUPAC Name

6-amino-N-[2-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[(2-amino-3-methylbutanoyl)amino]hexanamide

InChI

InChI=1S/C28H54N8O7/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38)

InChI Key

IYJUKRSADJIIBX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N

Origin of Product

United States

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